molecular formula C22H21N5O2S B2568840 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide CAS No. 893926-35-7

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide

Cat. No.: B2568840
CAS No.: 893926-35-7
M. Wt: 419.5
InChI Key: HMIPASHSCHMUIL-UHFFFAOYSA-N
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Description

The compound “2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to have significant biological activities and are often used in the development of novel drugs .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves a series of transformations . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds .

Scientific Research Applications

Radioligand Imaging

This compound, as part of the 2-phenylpyrazolo[1,5-a]pyrimidineacetamides series, has been utilized in radioligand imaging. Specifically, DPA-714, a related compound, has been used for in vivo imaging with positron emission tomography (PET) due to its selective binding to the translocator protein (18 kDa). This application is crucial for studying neuroinflammatory processes in various diseases (Dollé et al., 2008).

Antimicrobial Activity

Derivatives of this compound have shown significant antimicrobial properties. Research indicates that certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, with structural similarities, exhibit appreciable growth inhibition against various cancer cell lines. This highlights its potential as an antimicrobial and anticancer agent (Al-Sanea et al., 2020).

Synthesis of Heterocycles

The compound and its derivatives are used in the synthesis of diverse heterocycles. Such compounds, with pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, have applications in creating new isoxazolines and isoxazoles, contributing to pharmaceutical and medicinal chemistry (Rahmouni et al., 2014).

Antitumor Activity

Some novel antitumor acetamide derivatives containing a pyrazole moiety, closely related to this compound, have demonstrated significant antitumor activity. This illustrates the compound's potential in developing new anticancer drugs (Alqasoumi et al., 2009).

Coordination Complexes and Antioxidant Activity

Derivatives of this compound have been used to synthesize coordination complexes with potential antioxidant activities. These complexes, involving Co(II) and Cu(II), have shown significant antioxidant properties in vitro (Chkirate et al., 2019).

Mechanism of Action

The compound is a novel CDK2 inhibitor . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .

Future Directions

The compound has shown significant inhibitory activity and cytotoxic activities against certain cell lines . This suggests potential for further investigations and applications in cancer treatment .

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-14-4-9-19(15(2)10-14)27-21-18(11-25-27)22(24-13-23-21)30-12-20(28)26-16-5-7-17(29-3)8-6-16/h4-11,13H,12H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIPASHSCHMUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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